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molecular formula C10H13N3O B8491740 2-Hydroxymethyl3,5,7-trimethylimidazo[5,4-b]pyridine CAS No. 172648-59-8

2-Hydroxymethyl3,5,7-trimethylimidazo[5,4-b]pyridine

Cat. No. B8491740
M. Wt: 191.23 g/mol
InChI Key: FEKSSXUTXPUCJT-UHFFFAOYSA-N
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Patent
US05977365

Procedure details

A procedure similar to that described in Preparation 15 was repeated, except that 2.6 g of 2-hydroxymethyl-5,7-dimethyl-3H-imidazo[5,4-b]pyridine (prepared as described in Preparation 85), 0.64 g of sodium hydride (as a 55% by weight dispersion in mineral oil), 2.2 g of iodomethane and 80 ml of dimethylformamide were used. After working up the product as described in Preparation 15, the resulting crude product was purified by column chromatography through silica gel, using a 1:6 by volume mixture of ethanol and ethyl acetate as the eluent, followed by recrystallization from ethyl acetate, to give 1.5 g of the title compound, melting at 178-179° C.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[NH:4][C:5]2[C:10]([N:11]=1)=[C:9]([CH3:12])[CH:8]=[C:7]([CH3:13])[N:6]=2.[H-].[Na+].I[CH3:17]>CN(C)C=O>[OH:1][CH2:2][C:3]1[N:4]([CH3:17])[C:5]2=[N:6][C:7]([CH3:13])=[CH:8][C:9]([CH3:12])=[C:10]2[N:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
OCC=1NC2=NC(=CC(=C2N1)C)C
Step Two
Name
Quantity
0.64 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
2.2 g
Type
reactant
Smiles
IC
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A procedure similar to that described in Preparation 15
CUSTOM
Type
CUSTOM
Details
as described in Preparation 15
CUSTOM
Type
CUSTOM
Details
the resulting crude product was purified by column chromatography through silica gel
ADDITION
Type
ADDITION
Details
by volume mixture of ethanol and ethyl acetate as the eluent
CUSTOM
Type
CUSTOM
Details
followed by recrystallization from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
OCC1=NC=2C(=NC(=CC2C)C)N1C
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 53.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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